Tert-butyl hexahydro-1H-pyrrolo[3,4-C]pyridine-2(3H)-carboxylate
Overview
Description
Tert-butyl hexahydro-1H-pyrrolo[3,4-C]pyridine-2(3H)-carboxylate is an organic compound with significant interest in various fields of science, including chemistry, biology, and medicine. Its unique structural features and functional groups make it a valuable compound for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
Cyclization Reaction: : One of the common synthetic routes involves cyclizing a precursor compound under acidic or basic conditions. The choice of catalyst, solvent, and temperature can greatly influence the yield and purity of the product.
Esterification: : The esterification of the intermediate compound with tert-butanol under acidic conditions (e.g., using sulfuric acid or p-toluenesulfonic acid) can yield the desired product. Reaction times and temperatures must be optimized to prevent overreaction or degradation of the product.
Industrial Production Methods
Industrial production may employ batch or continuous flow processes depending on the required scale. Advanced techniques such as high-performance liquid chromatography (HPLC) and gas chromatography (GC) are used to monitor the progress and purity of the product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : Tert-butyl hexahydro-1H-pyrrolo[3,4-C]pyridine-2(3H)-carboxylate can undergo oxidation reactions with oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: : The compound can be reduced using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: : It can participate in nucleophilic substitution reactions, where functional groups in the compound are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation reactions generally require strong oxidizing agents under acidic or basic conditions. Reduction reactions are performed under anhydrous conditions to prevent the reduction of other functional groups. Substitution reactions typically require a polar aprotic solvent to stabilize the nucleophile.
Major Products
Depending on the type of reaction, major products can include oxidized or reduced forms of the compound or substituted derivatives with different functional groups.
Scientific Research Applications
Chemistry
Catalyst Development: : Tert-butyl hexahydro-1H-pyrrolo[3,4-C]pyridine-2(3H)-carboxylate is used in developing new catalytic systems for organic synthesis.
Biology
Enzyme Inhibition: : This compound is explored as a potential enzyme inhibitor due to its unique structure.
Medicine
Drug Development: : Research in medicinal chemistry investigates its potential as a therapeutic agent for various diseases.
Industry
Material Science: : Used in the synthesis of new materials with specific properties for industrial applications.
Mechanism of Action
Mechanism
The compound interacts with specific molecular targets, such as enzymes or receptors, to exert its effects. The unique structure allows it to fit into the active sites of enzymes, inhibiting their function.
Molecular Targets and Pathways
Enzyme Inhibition: : It can bind to the active site of enzymes, preventing substrate access and catalysis.
Receptor Binding: : It can act as a ligand for certain receptors, modulating their activity and downstream signaling pathways.
Comparison with Similar Compounds
Comparison and Uniqueness
Compared to similar compounds like hexahydropyrrolo[3,4-C]pyridine derivatives, the tert-butyl group enhances its lipophilicity and membrane permeability, making it more effective in biological systems.
List of Similar Compounds
Hexahydropyrrolo[3,4-C]pyridine derivatives
Pyrrolidine carboxylates
Tetrahydropyridine compounds
Tert-butyl hexahydro-1H-pyrrolo[3,4-C]pyridine-2(3H)-carboxylate stands out due to its unique structural and functional attributes, making it a valuable compound across various scientific disciplines.
Properties
IUPAC Name |
tert-butyl 1,3,3a,4,5,6,7,7a-octahydropyrrolo[3,4-c]pyridine-2-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O2/c1-12(2,3)16-11(15)14-7-9-4-5-13-6-10(9)8-14/h9-10,13H,4-8H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CQJSNQCNXVJXDM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2CCNCC2C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701161418 | |
Record name | 1,1-Dimethylethyl octahydro-2H-pyrrolo[3,4-c]pyridine-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701161418 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
885270-57-5, 236406-56-7 | |
Record name | 1,1-Dimethylethyl octahydro-2H-pyrrolo[3,4-c]pyridine-2-carboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=885270-57-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,1-Dimethylethyl octahydro-2H-pyrrolo[3,4-c]pyridine-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701161418 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | rac-tert-butyl (3aR,7aR)-octahydro-1H-pyrrolo[3,4-c]pyridine-2-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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